Superior α-Helical Propensity vs. Aib Residues
Density functional theory (DFT) calculations on oligopeptides reveal that 1-aminocyclohexanecarboxylic acid (Ac6c) residues exhibit a stronger propensity for inducing an α-helical conformation over the 310-helix when compared to α-aminoisobutyric acid (Aib) residues [1]. This represents a class-level inference for the Ac6c3M scaffold, which is a conformationally more defined derivative of Ac6c [2].
| Evidence Dimension | α-Helical vs. 310-Helical Conformational Propensity |
|---|---|
| Target Compound Data | Stronger α-helical propensity (class-level inference from Ac6c scaffold) |
| Comparator Or Baseline | α-Aminoisobutyric acid (Aib) residues |
| Quantified Difference | Ac6c residues exhibit stronger α-helical propensity than Aib residues; magnitude is position- and sequence-dependent |
| Conditions | DFT calculations on oligopeptides containing Ac6c vs. Aib residues [1] |
Why This Matters
This informs procurement decisions where induction of stable α-helical secondary structure in peptidomimetics is required, offering a conformationally tunable alternative to Aib which inherently favors 310-helices [1].
- [1] Org. Biomol. Chem., 2025, 23, 3366-3371. Stabilization of optically inactive α-helices of peptidic foldamers through sequence control and i, i + 4 stapling. View Source
- [2] Tetrahedron, Volume 71, Issue 16, 22 April 2015, Pages 2409-2420. Amino equatorial effect of a six-membered ring amino acid on its peptide 310- and α-helices. View Source
